molecular formula C18H19ClN2O4S B4585438 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide

Cat. No.: B4585438
M. Wt: 394.9 g/mol
InChI Key: UVOZICXFRFUMMR-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0754060 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphorus Protecting Group in Oligonucleotide Synthesis

    The morpholine derivative, similar to the one , was used in preparing d-nucleoside-3-phosphoramidites, vital for forming 3′-5′-phosphotriester linkages in oligonucleotide synthesis. The morpholine group's presence is significant for the selective and mild removal of the protecting group under basic conditions (Claesen et al., 1984).

  • Gastroprokinetic Activity

    Compounds containing morpholine and benzamide structures, akin to 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide, demonstrated potent gastroprokinetic activities, influencing gastric emptying. The specific orientation of the morpholine ring and N-benzyl group was crucial for activity (Kalo et al., 1995).

Antimicrobial and Modulating Activities

  • Antimicrobial and Modulating Effects: The presence of a morpholine group, as seen in the structure of this compound, is noted for antimicrobial properties. A related compound, 4-(Phenylsulfonyl) morpholine, demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi. The combination of this compound with other antibiotics showed a significant reduction in minimum inhibitory concentration, indicating a potential role in combating antibiotic resistance (Oliveira et al., 2015).

Environmental Chemistry

  • Adsorption and Mobility in Soils: The chlorophenyl and morpholine components in compounds like this compound influence their environmental behavior. Studies on similar compounds showed that soil pH is more critical than organic matter content for adsorption. The mobility studies in soils revealed that such compounds and their metabolites are less mobile, indicating a potential environmental persistence factor (Guo et al., 2004).

Properties

IUPAC Name

2-chloro-N-methyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-20(14-5-3-2-4-6-14)18(22)16-13-15(7-8-17(16)19)26(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZICXFRFUMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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